molecular formula C8H13N3O3 B189761 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione CAS No. 5770-44-5

6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione

Cat. No. B189761
CAS RN: 5770-44-5
M. Wt: 199.21 g/mol
InChI Key: XANWQZBIYRXADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione, also known as HE-NE, is a pyrimidinedione derivative that has been extensively studied in the field of medicinal chemistry. It possesses a unique chemical structure that makes it a promising candidate for the development of novel drugs.

Mechanism of Action

Mode of Action

For instance, it has been suggested that the compound may inhibit the activity of its target proteins, thereby affecting the cellular processes they are involved in .

Biochemical Pathways

The compound is likely to affect several biochemical pathways due to its interaction with multiple protein targets. For instance, it may influence the mTOR signaling pathway through its interaction with Ribosomal protein S6 kinase alpha-1 . This pathway is involved in cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription.

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by various factors, such as its chemical structure and the presence of certain functional groups .

Result of Action

The compound’s interaction with its targets and its influence on various biochemical pathways can lead to a range of molecular and cellular effects. For instance, it may inhibit cell proliferation and induce cell cycle arrest, thereby exerting anti-cancer effects . .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by factors such as pH and temperature . Furthermore, the compound’s action and efficacy can be influenced by the presence of other molecules in its environment, such as other drugs or proteins.

Advantages and Limitations for Lab Experiments

6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione has several advantages and limitations for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It has been found to be stable under a wide range of conditions. However, it is highly insoluble in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione. One area of interest is the development of novel drugs based on the structure of this compound. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of more effective drugs. Additionally, the potential use of this compound in the treatment of viral infections and inflammatory diseases should be further explored. Finally, the development of new methods for the synthesis and purification of this compound could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione can be synthesized through a multistep process that involves the reaction of 2,4-pyrimidinedione with ethyl chloroacetate, followed by hydrolysis and reduction with sodium borohydride. The resulting product is then treated with 2-aminoethanol to obtain this compound. This method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus.

Biochemical Analysis

Biochemical Properties

6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound acts as an inhibitor of CDKs, thereby affecting the cell division cycle . Additionally, it interacts with other kinases and proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can arrest cell cycle progression, leading to the inhibition of cell proliferation . It also affects the phosphorylation status of key proteins involved in cell signaling, thereby modulating cellular responses to growth factors and other signals . Furthermore, it has been observed to induce apoptosis in certain cell types, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions highlight the compound’s potential as a therapeutic agent for diseases characterized by dysregulated cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can maintain its inhibitory effects on CDKs and other target proteins, leading to sustained cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK activity and induces cell cycle arrest without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450s play a crucial role in its metabolism, converting it into various metabolites that are subsequently excreted

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components . Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDKs and other target proteins . It may also be found in the nucleus, where it can influence gene expression and other nuclear processes . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, affecting its overall activity and function .

properties

IUPAC Name

6-(2-hydroxyethylamino)-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-10-6(9-3-4-12)5-7(13)11(2)8(10)14/h5,9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANWQZBIYRXADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364843
Record name 6-[(2-Hydroxyethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5770-44-5
Record name 6-[(2-Hydroxyethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.